molecular formula C12H9F3O B11881455 (2-(Trifluoromethyl)naphthalen-1-yl)methanol

(2-(Trifluoromethyl)naphthalen-1-yl)methanol

Cat. No.: B11881455
M. Wt: 226.19 g/mol
InChI Key: MRZQTPSUCCOWSD-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)naphthalen-1-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)naphthalen-1-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1-naphthaldehyde with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran at temperatures ranging from -20°C to 20°C . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed with water to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)naphthalen-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl trifluoromethyl ketone, while reduction may produce naphthalen-1-yl trifluoromethyl alcohol.

Scientific Research Applications

(2-(Trifluoromethyl)naphthalen-1-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.

    1-(Trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at a different position, affecting its chemical properties.

    2-(Trifluoromethyl)phenol: Contains a phenol group instead of a naphthalene ring, leading to different reactivity and applications.

Uniqueness

(2-(Trifluoromethyl)naphthalen-1-yl)methanol is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[2-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2

InChI Key

MRZQTPSUCCOWSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)C(F)(F)F

Origin of Product

United States

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